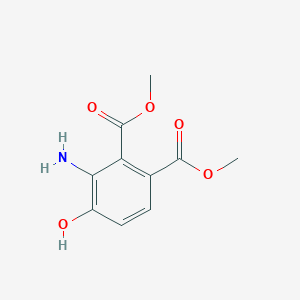

Dimethyl 3-amino-4-hydroxyphthalate

Vue d'ensemble

Description

Dimethyl 3-amino-4-hydroxyphthalate is an organic compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is of particular interest due to its unique chemical structure, which includes both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-amino-4-hydroxyphthalate typically involves the esterification of 3-amino-4-hydroxyphthalic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 3-amino-4-hydroxyphthalate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of dimethyl 3-amino-4-oxophthalate.

Reduction: Formation of this compound derivatives with reduced amino groups.

Substitution: Formation of various substituted phthalate derivatives depending on the reagents used.

Applications De Recherche Scientifique

Dimethyl 3-amino-4-hydroxyphthalate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of dimethyl 3-amino-4-hydroxyphthalate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative or application.

Comparaison Avec Des Composés Similaires

Dimethyl phthalate: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.

Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

Dimethyl 3-hydroxyphthalate: Similar but lacks the amino group, limiting its versatility in certain applications.

Uniqueness: Dimethyl 3-amino-4-hydroxyphthalate is unique due to the presence of both amino and hydroxyl groups, which provide it with a higher reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Activité Biologique

Dimethyl 3-amino-4-hydroxyphthalate (DM-AHP) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of DM-AHP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phthalic acid, characterized by the presence of amino and hydroxy functional groups. The molecular formula is C₉H₉N O₄, and it possesses both hydrophilic and lipophilic properties due to its functional groups. This unique structure contributes to its biological activity.

Research indicates that DM-AHP may exert its effects through several mechanisms:

- Enzyme Modulation : DM-AHP has been shown to modulate various enzymes involved in metabolic pathways. For instance, it can act as a competitive inhibitor or activator depending on the target enzyme.

- Cell Signaling Pathways : The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. This is particularly relevant in cancer research, where such modulation can lead to therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that DM-AHP exhibits antioxidant properties, which could protect cells from oxidative stress and damage.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of DM-AHP:

- Cytotoxicity : DM-AHP has demonstrated cytotoxic effects against various cancer cell lines. For example, in studies involving leukemia and lung cancer cells, DM-AHP showed IC₅₀ values ranging from 1.54 to 5.51 μM, indicating potent anti-tumor activity .

- Enzyme Inhibition : In enzyme assays, DM-AHP acted as a selective inhibitor of specific phosphatases, showing significant activity at low micromolar concentrations .

In Vivo Studies

In vivo studies have further elucidated the biological effects of DM-AHP:

- Tumor Growth Inhibition : Animal models treated with DM-AHP exhibited significant reductions in tumor size compared to control groups. This suggests that DM-AHP may have potential as an anti-cancer agent .

- Safety Profile : Toxicological assessments indicate that DM-AHP has a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Case Studies

Several case studies highlight the potential applications of DM-AHP:

- Cancer Treatment : A study focused on the application of DM-AHP in treating acute myeloid leukemia (AML) demonstrated that it could induce apoptosis in cancer cells through modulation of BRD4 protein levels .

- Neuroprotection : Another investigation explored the neuroprotective effects of DM-AHP in models of neurodegeneration, suggesting that its antioxidant properties may help mitigate neuronal damage .

Data Summary

The following table summarizes key findings related to the biological activity of DM-AHP:

| Study Type | Effect Observed | IC₅₀/EC₅₀ Values | Notes |

|---|---|---|---|

| In Vitro | Cytotoxicity against cancer cells | 1.54 - 5.51 μM | Potent anti-tumor effects observed |

| Enzyme Assays | Selective phosphatase inhibition | Low micromolar | Significant selectivity noted |

| In Vivo | Tumor growth inhibition | N/A | Reduced tumor size in animal models |

| Neuroprotection | Mitigation of neuronal damage | N/A | Potential for use in neurodegenerative diseases |

Propriétés

IUPAC Name |

dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFWASQQBJPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334564 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142671-52-1 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.